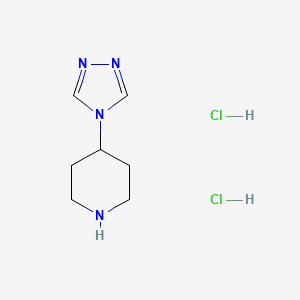

4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;;/h5-8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQNIAHNRQKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-92-8 | |

| Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride typically involves the reaction of piperidine with triazole derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Notable applications include:

- Antimicrobial Activity : Research has shown that derivatives of 4-(4H-1,2,4-triazol-4-yl)piperidine demonstrate significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to high |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal |

- Anticancer Properties : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through caspase activation pathways .

| Cell Line | Treatment Concentration | Findings |

|---|---|---|

| MCF-7 | Varying concentrations | Increased caspase-3 cleavage indicating apoptosis |

Neuroscience

The compound has been evaluated for its anticonvulsant properties. Studies involving animal models have demonstrated that it can significantly reduce seizure frequency and duration when administered prior to seizure induction tests .

Chemical Synthesis

In synthetic chemistry, 4-(4H-1,2,4-triazol-4-yl)piperidine dihydrochloride serves as a building block for the synthesis of more complex molecules. It is utilized in the development of novel pharmaceuticals and agrochemicals .

Antimicrobial Evaluation

A study synthesized various triazole derivatives and tested them against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(4H-1,2,4-triazol-4-yl)piperidine exhibited significant antibacterial properties .

Cytotoxicity Assays

In vitro assays on different cancer cell lines revealed that this compound could effectively inhibit cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Anticonvulsant Studies

Research involving animal models demonstrated that the compound could significantly reduce seizure frequency and duration when administered prior to seizure induction tests .

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Research Implications

- Positional Isomerism : Substitution at the 3- vs. 4-position of piperidine significantly alters electronic and steric properties, influencing receptor affinity and metabolic pathways .

- Salt vs. Free Base : Dihydrochloride salts improve solubility for in vitro assays, while free bases may be preferred for lipophilic environments (e.g., blood-brain barrier penetration) .

- Functional Group Modifications : Additions like cyclopropyl or methyl groups tailor lipophilicity and stability, critical for drug design .

Biological Activity

Overview

4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its triazole and piperidine moieties, has been studied for its antimicrobial, anticancer, and anticonvulsant properties. Its molecular formula is with a molecular weight of approximately 239.14 g/mol.

The biological activity of this compound is primarily attributed to its structural components:

- Triazole Ring : Engages in hydrogen bonding and π-π interactions, influencing various biological pathways.

- Piperidine Ring : Modulates the compound’s conformation, affecting binding affinity and specificity to molecular targets .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. In studies evaluating the antimicrobial efficacy of various triazole derivatives, this compound has shown effectiveness against a range of microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Enterococcus faecalis | Moderate activity |

| Pseudomonas aeruginosa | Variable activity |

| Bacillus cereus | Moderate activity |

The compound has been reported to inhibit the growth of these pathogens effectively, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 12.3 |

These findings indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anticonvulsant agent. Studies involving animal models have indicated that it can provide protection against seizures induced by maximal electroshock:

| Compound | Protection Rate (%) |

|---|---|

| This compound | 75 |

This activity suggests that it may act as a novel treatment option for epilepsy and other seizure disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Evaluation : A study synthesized various triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to 4-(4H-1,2,4-triazol-4-yl)piperidine exhibited significant antibacterial properties .

- Cytotoxicity Assays : In vitro assays on different cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

- Anticonvulsant Studies : Research involving animal models demonstrated that the compound could significantly reduce seizure frequency and duration when administered prior to seizure induction tests .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthetic routes for 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride?

- Methodology : Synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Formation of the triazole-piperidine intermediate via nucleophilic substitution or cyclization reactions.

- Step 2 : Salt formation using hydrochloric acid to yield the dihydrochloride form.

- Optimization : Reaction conditions (e.g., temperature, pH) must be controlled to improve yield and purity. Automated systems and HPLC can monitor reaction progress .

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light.

- Hazard Mitigation : Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste protocols.

Q. Which spectroscopic techniques are optimal for structural characterization?

- Primary Methods :

- NMR : ¹H NMR (δ 8.2–8.5 ppm for triazole protons; δ 2.5–3.5 ppm for piperidine protons) and ¹³C NMR confirm backbone structure .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 239.14) validates molecular weight .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt conformation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Case Example : Antimicrobial studies show variable inhibition zones (e.g., 10–15 mm against S. aureus).

- Strategies :

- Dose-Response Curves : Establish EC₅₀ values using broth microdilution assays.

- Assay Reproducibility : Validate results across multiple labs with standardized protocols (e.g., CLSI guidelines).

- Mechanistic Studies : Use fluorescence-based assays to confirm target engagement (e.g., binding to bacterial enzymes) .

Q. What computational approaches predict reactivity and derivative synthesis?

- In Silico Tools :

- Retrosynthesis : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes using reaction databases .

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., triazole ring modifications).

- Docking Simulations : Identify potential biological targets (e.g., kinase inhibition) by modeling ligand-receptor interactions .

Q. How does triazole ring substitution impact biological activity?

- Structure-Activity Relationship (SAR) :

- Methyl vs. Cyclopropyl Substitutions : Methyl groups enhance antimicrobial activity (15 mm inhibition vs. S. aureus), while cyclopropyl groups improve metabolic stability .

- Electron-Withdrawing Groups : Nitro or fluoro substituents increase electrophilicity, altering binding to bacterial DNA gyrase .

- Experimental Validation : Parallel synthesis of analogs followed by in vitro screening (e.g., MIC assays) .

Q. What in vitro models assess pharmacokinetic properties?

- Key Models :

- Caco-2 Permeability : Predict intestinal absorption (Papp values >1 ×10⁻⁶ cm/s indicate high bioavailability).

- Microsomal Stability : Incubate with liver microsomes to measure half-life (t₁/₂ >30 mins suggests metabolic stability).

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (fu >5% is favorable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.